molecular formula C10H16N2O3 B6267698 tert-butyl 3-isocyanatopyrrolidine-1-carboxylate CAS No. 2649071-60-1

tert-butyl 3-isocyanatopyrrolidine-1-carboxylate

Cat. No.: B6267698
CAS No.: 2649071-60-1
M. Wt: 212.25 g/mol
InChI Key: OCXPTMDEHRWZTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-isocyanatopyrrolidine-1-carboxylate: is an organic compound with the molecular formula C10H16N2O3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features an isocyanate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-isocyanatopyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with phosgene or a phosgene equivalent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the isocyanate formation. The general reaction scheme is as follows:

[ \text{tert-Butyl 3-aminopyrrolidine-1-carboxylate} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of phosgene gas is carefully managed, and alternative reagents such as triphosgene or diphosgene may be employed to mitigate risks associated with phosgene handling.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The isocyanate group in tert-butyl 3-isocyanatopyrrolidine-1-carboxylate can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.

    Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, leading to the formation of carbamic acids or carbamates.

    Cycloaddition Reactions: The isocyanate group can also engage in cycloaddition reactions with compounds like azides to form triazoles.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, tetrahydrofuran

    Catalysts: Tertiary amines, Lewis acids

Major Products Formed:

    Ureas: Formed from the reaction with amines

    Carbamates: Formed from the reaction with alcohols

    Thiocarbamates: Formed from the reaction with thiols

Scientific Research Applications

Chemistry: tert-Butyl 3-isocyanatopyrrolidine-1-carboxylate is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and polymers. Its reactivity with nucleophiles makes it valuable for constructing complex molecular architectures.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of bioactive molecules, including pharmaceuticals. Its ability to form stable urea and carbamate linkages is leveraged in drug design and development.

Industry: The compound finds applications in the production of specialty chemicals and materials, including coatings, adhesives, and elastomers. Its reactivity with various nucleophiles allows for the customization of material properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-isocyanatopyrrolidine-1-carboxylate primarily involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and readily reacts with nucleophiles to form stable covalent bonds. This reactivity is exploited in various chemical transformations and applications.

Molecular Targets and Pathways:

    Nucleophilic Addition: The isocyanate group reacts with nucleophiles to form ureas, carbamates, and thiocarbamates.

    Cycloaddition: The isocyanate group can participate in cycloaddition reactions to form heterocyclic compounds.

Comparison with Similar Compounds

    tert-Butyl 3-aminopyrrolidine-1-carboxylate: The precursor to tert-butyl 3-isocyanatopyrrolidine-1-carboxylate, featuring an amino group instead of an isocyanate group.

    tert-Butyl 3-iodopyrrolidine-1-carboxylate: A similar compound with an iodine substituent, used in different synthetic applications.

    tert-Butyl 3-oxopyrrolidine-1-carboxylate: A related compound with a ketone functional group, used in the synthesis of various heterocyclic compounds.

Uniqueness: this compound is unique due to the presence of the isocyanate functional group, which imparts distinct reactivity compared to its amino, iodo, and oxo analogs. This reactivity makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry and materials science.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-isocyanatopyrrolidine-1-carboxylate involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with phosgene and triethylamine in dichloromethane.", "Starting Materials": [ "tert-butyl 3-hydroxypyrrolidine-1-carboxylate", "phosgene", "triethylamine", "dichloromethane" ], "Reaction": [ "Add tert-butyl 3-hydroxypyrrolidine-1-carboxylate and triethylamine to a flask containing dichloromethane.", "Add phosgene dropwise to the flask while stirring the mixture.", "Heat the mixture to reflux for several hours.", "Cool the mixture and filter the precipitate.", "Wash the precipitate with cold dichloromethane.", "Dry the product under vacuum to obtain tert-butyl 3-isocyanatopyrrolidine-1-carboxylate." ] }

CAS No.

2649071-60-1

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

tert-butyl 3-isocyanatopyrrolidine-1-carboxylate

InChI

InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-5-4-8(6-12)11-7-13/h8H,4-6H2,1-3H3

InChI Key

OCXPTMDEHRWZTF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N=C=O

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.